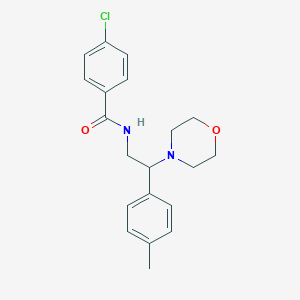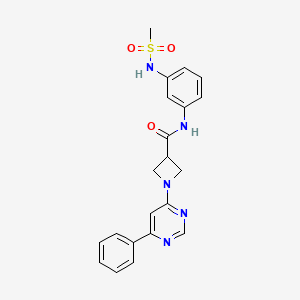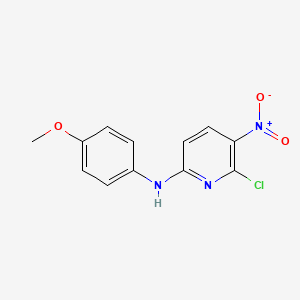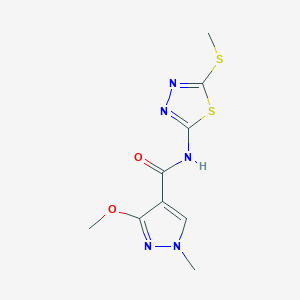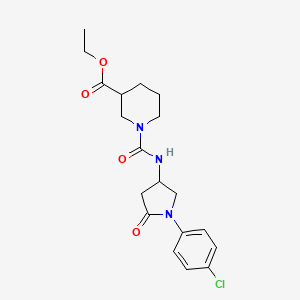
Ethyl 1-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including a piperidine ring, a carbamoyl group, and a pyrrolidinone ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperidine and pyrrolidinone rings, for example, would contribute to the rigidity of the molecule, while the carbamoyl group could participate in hydrogen bonding .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The piperidine ring, for example, is a common motif in organic chemistry and can participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperidine ring could affect its solubility and stability .科学的研究の応用
Synthesis and Chemical Properties
This compound belongs to a class of chemicals that has been studied for their synthesis and structural properties. For instance, studies have focused on the synthesis of related piperidine and pyrrolidine derivatives through processes like amidation and Friedel-Crafts acylation, highlighting the utility of these compounds in developing novel chemical entities with potential applications in various domains, including materials science and medicinal chemistry (Zheng Rui, 2010).
Applications in Material Science
Derivatives of the compound have been explored for their application in the field of dyes and pigments, particularly in the synthesis of disperse dyes for textile applications. These studies have shown how modifications in the chemical structure can influence dyeing performance, offering insights into the design of novel materials with improved functional properties (Isaac Oluwatobi Abolude et al., 2021).
Pharmaceutical Research
In pharmaceutical research, closely related compounds have been synthesized and evaluated for their biological activity. For example, derivatives have been assessed for their antibacterial activity, showcasing the potential of these compounds in the development of new antibacterial agents. Such research is critical in the ongoing search for effective treatments against resistant bacterial strains (K. Anusevičius et al., 2014).
Crystallography and Structural Analysis
Crystal structure analysis of related compounds has provided valuable information on their molecular configuration, which is essential for understanding their chemical behavior and potential applications in designing molecules with desired properties. This includes the investigation of crystal structures through X-ray diffraction to determine the spatial arrangement of atoms within a molecule (Hu Yang, 2009).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
ethyl 1-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbamoyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O4/c1-2-27-18(25)13-4-3-9-22(11-13)19(26)21-15-10-17(24)23(12-15)16-7-5-14(20)6-8-16/h5-8,13,15H,2-4,9-12H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTYFYZIFJVMKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperidine-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-[4-(Dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2590868.png)
![N-[2-[3-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-ethoxybenzamide](/img/structure/B2590869.png)
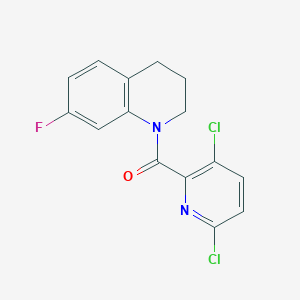
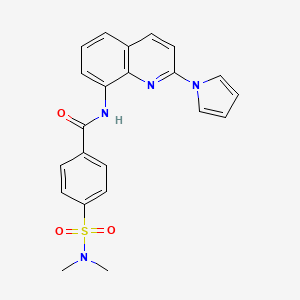

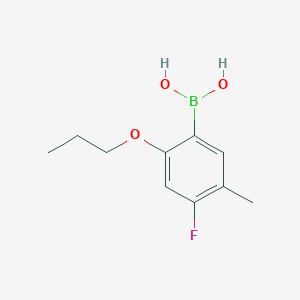
![N-(4-cyanophenyl)-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2590880.png)
![(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)phenyl)-3-oxopropanenitrile](/img/structure/B2590883.png)
![2-methyl-N-(3-morpholinopropyl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2590884.png)
![3-bromo-N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2590885.png)
